molecular formula C18H25N5O2S2 B2738919 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899950-47-1

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2738919
CAS RN: 899950-47-1
M. Wt: 407.55
InChI Key: PNAWMZCWLZMQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2S2 and its molecular weight is 407.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

This study discusses the synthesis of new quinazolines with potential as antimicrobial agents. Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, when reacted with hydrazine hydrate, resulted in compounds with notable antibacterial and antifungal activities against several pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This finding suggests the therapeutic potential of quinazoline derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Quinazolinone-based Derivative as a Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

Another significant application involves a quinazolinone-based derivative synthesized through the S-arylation method, characterized for its cytotoxic activity against human cancer cell lines including cervical cancer (HeLa), lung adenocarcinoma (A549), and triple negative breast cancer (MDA-MB-231) cells. The compound displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Analgesic and Anti-inflammatory Activities of Quinazolinyl Acetamides

A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides demonstrated potent analgesic and anti-inflammatory activities, showing potential as therapeutic agents for pain and inflammation management. Notably, the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide was identified as highly effective, presenting an alternative to conventional treatments like diclofenac sodium with mild ulcerogenic potential (Alagarsamy et al., 2015).

Heterocycles Synthesis from Thioureido-acetamides

The study on thioureido-acetamides as starting materials for heterocyclic syntheses in one-pot cascade reactions with excellent atom economy opens up possibilities for developing a variety of pharmacologically relevant compounds. The synthesis process allows for the efficient production of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, demonstrating the versatility and potential pharmaceutical applications of thioureido-acetamide derivatives (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S2/c1-12-10-27-17(19-12)20-15(24)11-26-16-13-6-4-5-7-14(13)23(18(25)21-16)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWMZCWLZMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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